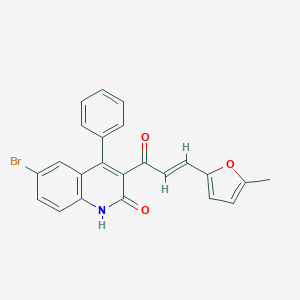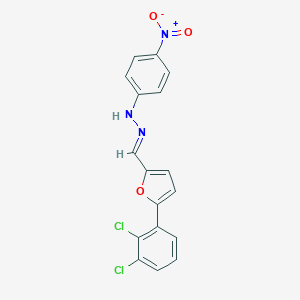
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H16BrNO3 and its molecular weight is 434.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Quinoline derivatives, such as ethoxyquin, have been studied for their antioxidant properties, especially in the preservation of polyunsaturated fatty acids in fish meal. Ethoxyquin (EQ) and its analogues like hydroquin have shown efficacy in preventing the spontaneous combustion of fish meals due to the oxidation of unsaturated lipids. These antioxidants have significant implications in enhancing the shelf life and safety of animal feed products (A. J. de Koning, 2002).
Therapeutic Potential in Neurodegenerative Diseases
The pharmacological importance of isoquinoline derivatives has been explored in the context of modern therapeutics, including their potential in treating neurodegenerative disorders. Isoquinolines, by virtue of their chemical structure, have shown promise in anti-fungal, anti-Parkinsonism, anti-tumour, and anti-Alzheimer’s disease activities. This highlights the versatile therapeutic potential of quinoline and isoquinoline compounds in addressing a range of neurodegenerative conditions (K. Danao et al., 2021).
Antimicrobial and Antitubercular Activity
Quinoline derivatives have been recognized for their antimicrobial and antitubercular activities. Research has focused on modifying isoniazid structures and incorporating pyridine and oxadiazole moieties to enhance anti-tubercular efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. This suggests that quinoline derivatives could be important leads in the development of new anti-tubercular drugs (M. Asif, 2014).
Antioxidant Activity Analysis
Analytical methods for determining the antioxidant activity of compounds, including quinoline derivatives, have been reviewed extensively. These methods are crucial in assessing the efficacy of these compounds as antioxidants in various applications, from food engineering to pharmacology. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are utilized to evaluate the antioxidant potential of these compounds (I. Munteanu & C. Apetrei, 2021).
properties
IUPAC Name |
6-bromo-3-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-7-9-17(28-14)10-12-20(26)22-21(15-5-3-2-4-6-15)18-13-16(24)8-11-19(18)25-23(22)27/h2-13H,1H3,(H,25,27)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGJFDCEFSNHSL-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-ethoxy-6-{[3-(6-methyl-benzooxazol-2-yl)-phenylimino]-methyl}-phenol](/img/structure/B416877.png)
![4-Bromo-2-ethoxy-6-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416878.png)
![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416881.png)
![4-Bromo-2-ethoxy-6-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416882.png)
![4-bromo-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416883.png)

![2,4-Dichloro-N-[2-methoxy-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide](/img/structure/B416885.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416887.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416889.png)
![4-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416890.png)
![2,4-dichloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416891.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416893.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B416894.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B416896.png)